molecular formula C26H32N4O3 B11047814 6,8,8,9-tetramethyl-3-[2-(4-methylpiperidin-1-yl)-6-oxo-1,6-dihydropyrimidin-4-yl]-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one

6,8,8,9-tetramethyl-3-[2-(4-methylpiperidin-1-yl)-6-oxo-1,6-dihydropyrimidin-4-yl]-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one

Cat. No.: B11047814
M. Wt: 448.6 g/mol
InChI Key: JITXEHWWOPJTFO-UHFFFAOYSA-N
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Description

6,8,8,9-tetramethyl-3-[2-(4-methylpiperidin-1-yl)-6-oxo-1,6-dihydropyrimidin-4-yl]-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8,8,9-tetramethyl-3-[2-(4-methylpiperidin-1-yl)-6-oxo-1,6-dihydropyrimidin-4-yl]-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of various substituents. Common synthetic routes include:

    Formation of the Pyranoquinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Piperidinyl Group: This is achieved through nucleophilic substitution reactions, where the piperidinyl group is introduced to the core structure.

    Final Modifications:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated reactors are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6,8,8,9-tetramethyl-3-[2-(4-methylpiperidin-1-yl)-6-oxo-1,6-dihydropyrimidin-4-yl]-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different substituents to the piperidinyl or pyrimidinyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

6,8,8,9-tetramethyl-3-[2-(4-methylpiperidin-1-yl)-6-oxo-1,6-dihydropyrimidin-4-yl]-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6,8,8,9-tetramethyl-3-[2-(4-methylpiperidin-1-yl)-6-oxo-1,6-dihydropyrimidin-4-yl]-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one involves interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,8,8,9-tetramethyl-3-[2-(4-methylpiperidin-1-yl)-6-oxo-1,6-dihydropyrimidin-4-yl]-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one is unique due to its complex structure, which combines multiple functional groups, making it versatile for various applications. Its ability to undergo diverse chemical reactions and its potential in scientific research further highlight its uniqueness.

Properties

Molecular Formula

C26H32N4O3

Molecular Weight

448.6 g/mol

IUPAC Name

6,8,8,9-tetramethyl-3-[2-(4-methylpiperidin-1-yl)-6-oxo-1H-pyrimidin-4-yl]-6,7-dihydropyrano[3,2-g]quinolin-2-one

InChI

InChI=1S/C26H32N4O3/c1-15-6-8-30(9-7-15)25-27-20(12-23(31)28-25)19-11-17-10-18-16(2)14-26(3,4)29(5)21(18)13-22(17)33-24(19)32/h10-13,15-16H,6-9,14H2,1-5H3,(H,27,28,31)

InChI Key

JITXEHWWOPJTFO-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=NC(=CC(=O)N2)C3=CC4=CC5=C(C=C4OC3=O)N(C(CC5C)(C)C)C

Origin of Product

United States

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